3-Ethoxybenzoate

Description

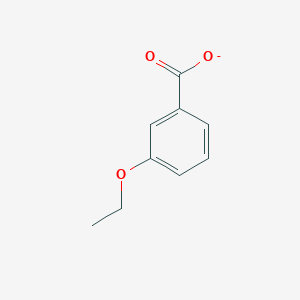

3-Ethoxybenzoate, also known as 3-ethoxybenzoic acid (CAS 621-51-2), is an aromatic carboxylic acid with an ethoxy substituent at the meta position of the benzene ring. Its molecular formula is C₉H₁₀O₃, and it has a molecular weight of 166.17 g/mol . The compound appears as a light yellow liquid at room temperature . Its structure is characterized by a benzoic acid backbone modified with an ethoxy (-OCH₂CH₃) group, which influences its solubility and reactivity. The InChI key provided (1S/C9H10O3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11)) confirms its stereochemical configuration .

This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty polymers. Its derivatives, such as esters (e.g., methyl or ethyl this compound), are also significant in industrial applications.

Properties

Molecular Formula |

C9H9O3- |

|---|---|

Molecular Weight |

165.17 g/mol |

IUPAC Name |

3-ethoxybenzoate |

InChI |

InChI=1S/C9H10O3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11)/p-1 |

InChI Key |

DTFQMPQJMDEWKJ-UHFFFAOYSA-M |

SMILES |

CCOC1=CC=CC(=C1)C(=O)[O-] |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

The following section compares 3-ethoxybenzoate with structurally related benzoate derivatives, focusing on molecular properties, physical-chemical characteristics, and functional differences.

Structural and Molecular Properties

Key Observations:

- Substituent Effects: The ethoxy group in this compound is electron-donating, enhancing the electron density of the benzene ring. In contrast, nitro (-NO₂) and iodo (-I) groups in analogs like ethyl 3-nitrobenzoate and ethyl 3-iodobenzoate are electron-withdrawing, altering reactivity in electrophilic substitution reactions .

- Ester vs. Acid : Methyl and ethyl esters of this compound (e.g., methyl this compound, CAS 108593-47-1) exhibit higher molecular weights than the parent acid due to the alkyl ester group. These esters are typically less polar, affecting solubility .

Physical-Chemical Properties

Notes:

- Boiling Points : Methyl this compound has a boiling point of 100°C at reduced pressure (2 mmHg), typical for aromatic esters .

- Solubility Trends : The free acid (3-ethoxybenzoic acid) is more water-soluble due to its carboxylic acid group, while esters favor organic solvents. Bulky substituents like iodine or nitro groups reduce water solubility .

Functional and Application Differences

- 3-Ethoxybenzoic Acid: Used as a building block in drug synthesis (e.g., nonsteroidal anti-inflammatory drugs) due to its carboxylic acid group, which allows further functionalization .

- Methyl/Ethyl Esters : Serve as protected forms of the acid, enabling use in reactions where the free acid might interfere. For example, methyl this compound is employed in polymer production .

- Nitro and Iodo Derivatives : Ethyl 3-nitrobenzoate and ethyl 3-iodobenzoate are intermediates in explosives and contrast agents, respectively, leveraging their electron-deficient aromatic rings .

- Multifunctional Derivatives : Ethyl 3-acetamido-4-ethoxybenzoate (CAS 85705-26-6) finds niche applications in medicinal chemistry due to its dual functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.